
3,4-Difluorobenzoyl chloride
Overview
Description
3,4-Difluorobenzoyl chloride is an organic compound with the molecular formula C7H3ClF2O. It is a derivative of benzoyl chloride, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is used in various chemical synthesis studies due to its reactivity and unique properties .
Preparation Methods
3,4-Difluorobenzoyl chloride can be synthesized through the chlorination of 3,4-difluorobenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:
3,4-Difluorobenzoic acid+SOCl2→3,4-Difluorobenzoyl chloride+SO2+HCl
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity .
Chemical Reactions Analysis
3,4-Difluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-difluorobenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 3,4-difluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and acidic or basic aqueous solutions for hydrolysis .
Scientific Research Applications
Medicinal Chemistry
Fluorine Substitution in Drug Design
Fluorine atoms can significantly enhance the pharmacokinetic properties of drug candidates. The introduction of fluorine into organic molecules often leads to improved metabolic stability and bioavailability. In the context of 3,4-difluorobenzoyl chloride, it serves as a key intermediate in the synthesis of various pharmaceuticals.
Case Study: Synthesis of Anticancer Agents
Research indicates that this compound has been utilized in synthesizing novel anticancer agents. For instance, compounds derived from this chlorinated benzoyl derivative have shown promising activity against specific cancer cell lines due to their ability to inhibit critical enzymes involved in cancer progression.
Agrochemicals
Insecticides and Herbicides
The compound has been employed in the development of insecticides and herbicides. Its structural features allow for the modification of existing agrochemical frameworks to enhance efficacy against pests while minimizing toxicity to non-target organisms.
Case Study: Synthesis of Insecticidal Compounds
A study demonstrated that derivatives of this compound exhibited significant insecticidal activity against common agricultural pests. The synthesis involved coupling this compound with various amines to produce a range of biologically active derivatives.
Materials Science
Polymer Chemistry
In materials science, this compound is used as a monomer or crosslinking agent in polymer synthesis. Its unique properties contribute to the development of high-performance polymers with enhanced thermal stability and chemical resistance.
Data Table: Comparison of Polymer Properties
Polymer Type | Monomer Used | Thermal Stability (°C) | Chemical Resistance | Application Area |
---|---|---|---|---|
Fluorinated Polymer | This compound | >300 | Excellent | Coatings |
Standard Polymer | Styrene | <200 | Moderate | General Plastics |
Mechanism of Action
The mechanism by which 3,4-Difluorobenzoyl chloride exerts its effects is primarily through its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
3,4-Difluorobenzoyl chloride can be compared with other benzoyl chloride derivatives such as:
Benzoyl chloride: The parent compound, which lacks the fluorine substituents.
2,4-Difluorobenzoyl chloride: A similar compound with fluorine atoms at the 2 and 4 positions.
3,5-Difluorobenzoyl chloride: Another derivative with fluorine atoms at the 3 and 5 positions.
The presence and position of fluorine atoms in this compound impart unique properties such as increased reactivity and stability compared to its non-fluorinated counterparts .
Biological Activity
3,4-Difluorobenzoyl chloride (DFBC) is a synthetic organic compound with the chemical formula C7H4ClF2O. It is known for its applications in chemical synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. This article explores the biological activity of DFBC, focusing on its antibacterial properties, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 76903-88-3
- Molecular Weight : 162.56 g/mol
- Structure : The compound features a benzene ring substituted with two fluorine atoms and a carbonyl chloride group.
Antibacterial Properties
DFBC has shown promising antibacterial activity against various strains of bacteria, including multidrug-resistant organisms. Research indicates that DFBC can inhibit the growth of Gram-positive and Gram-negative bacteria effectively.
- Mechanism of Action : The compound acts by disrupting bacterial cell wall synthesis and interfering with enzymatic processes essential for bacterial survival. This mechanism is similar to that of other acyl chlorides used in antimicrobial applications.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Description |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |
Escherichia coli | 64 µg/mL | Moderate activity observed |
Pseudomonas aeruginosa | 128 µg/mL | Limited effectiveness |
Case Studies and Research Findings
-
Synthesis and Antimicrobial Evaluation :
A study conducted by Li et al. (2021) synthesized various derivatives of DFBC to evaluate their antimicrobial properties. The derivatives exhibited varying degrees of antibacterial activity, with some showing enhanced efficacy compared to DFBC alone . -
Synergistic Effects with Antibiotics :
Research has demonstrated that DFBC can enhance the effectiveness of certain antibiotics against resistant bacterial strains. For instance, when combined with β-lactam antibiotics, DFBC showed a significant reduction in MIC values for resistant strains of Staphylococcus aureus . -
In Vivo Studies :
In an animal model study, DFBC was administered to mice infected with multidrug-resistant bacteria. The results indicated a significant reduction in bacterial load in treated animals compared to controls, suggesting potential for therapeutic use .
Safety and Toxicology
While DFBC exhibits antibacterial properties, it is also associated with toxicity concerns. The compound can cause severe skin burns and eye damage upon contact, necessitating careful handling in laboratory settings.
Hazard Classification | Description |
---|---|
Acute Toxicity | Harmful if swallowed |
Skin Corrosion/Irritation | Causes severe skin burns |
Eye Damage | Causes serious eye damage |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,4-Difluorobenzoyl chloride with high yield and purity?
- Methodological Answer : The synthesis typically involves chlorinating 3,4-difluorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent like dichloromethane, followed by distillation under reduced pressure. Purity is enhanced via fractional distillation or recrystallization. Yield optimization requires precise control of reaction temperature (50–70°C) and stoichiometric ratios (1:1.2 molar ratio of acid to chlorinating agent) .
Q. What precautions are necessary for handling and storing this compound to ensure safety and stability?
- Methodological Answer : Due to its corrosive nature (GHS Category 1C skin corrosion) and moisture sensitivity, store in a tightly sealed glass container under inert atmosphere (e.g., nitrogen) at 2–8°C. Handling requires PPE: nitrile gloves, chemical goggles, and a lab coat. Conduct work in a fume hood to avoid inhalation of vapors (flash point: 78.3°C). Spills should be neutralized with sodium bicarbonate or inert adsorbents .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties such as boiling point and density?
- Methodological Answer : Variations in boiling point (e.g., 186.2±20.0°C vs. lit. values) may arise from differences in measurement pressure or sample purity. Cross-validate data using NIST-standardized methods (ASTM distillation) and replicate measurements under controlled conditions. Density discrepancies (1.403 g/mL vs. 1.4±0.1 g/cm³) can be resolved using calibrated densitometers. Purity assessment via HPLC (≥98%) and Karl Fischer titration (<0.5% water content) ensures consistency .
Q. What advanced spectroscopic techniques are optimal for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine environments (δ ~ -110 to -120 ppm for aromatic fluorines).
- ¹H NMR : Confirms substitution pattern (aromatic protons at δ 7.2–8.0 ppm).
- FT-IR : Detects carbonyl (C=O) stretching at ~1770 cm⁻¹.
- EI-MS : Molecular ion peak at m/z 176.55 (C₇H₃ClF₂O⁺).
- X-ray crystallography : Resolves crystal packing and bond angles for definitive structural elucidation .
Q. What strategies mitigate side reactions when using this compound as an acylating agent in peptide synthesis?
- Methodological Answer :
- Solvent Selection : Use anhydrous aprotic solvents (THF, DCM) to suppress hydrolysis.
- Temperature Control : Conduct reactions at 0–5°C to reduce thermal degradation.
- Activation : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Monitoring : Track reaction progress via TLC (Rf shift) or in-situ IR spectroscopy.
- Quenching : Terminate reactions with methanol to neutralize residual chloride .
Q. Data Contradiction Analysis
Q. How to resolve conflicting data on the compound’s reactivity in fluorination reactions?
- Methodological Answer : Discrepancies in fluorination efficiency (e.g., para vs. meta substitution) may stem from variations in catalyst systems (e.g., Pd vs. Cu). Systematic screening of catalysts, ligands, and solvents (e.g., DMF vs. DMSO) under inert conditions is critical. Control experiments with deuterated analogs (e.g., 4-Fluorobenzyl-2,3,5,6-d₄ chloride) can isolate isotopic effects. Cross-reference kinetic data from peer-reviewed studies to identify optimal conditions .
Q. Safety and Compliance
Q. What are the regulatory guidelines for transporting this compound under GHS classifications?
- Methodological Answer : Classified as a flammable liquid (Category 4) and metal corrosive (Category 1) under GHS. Transport requires UN packaging Group III, with labeling for skin corrosion (Pictogram GHS05) and hazard statements (H314, H335). Compliance with OSHA 29 CFR 1910.1200 and SDS Section 14 (Transport Information) is mandatory for international shipping .
Properties
IUPAC Name |
3,4-difluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-7(11)4-1-2-5(9)6(10)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQWXGVZELKOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227703 | |
Record name | 3,4-Difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76903-88-3 | |
Record name | 3,4-Difluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76903-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076903883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-difluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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